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Compound of Interest

Compound Name: 2-Aminoindoline-2-carboxylic acid

CAS No.: 138402-22-9

Cat. No.: B594366 Get Quote

Executive Summary
In the development of peptide therapeutics, the transition from "hit" to "lead" often hinges on

overcoming the poor pharmacokinetic profile of linear peptides. While linear peptides offer ease

of synthesis, they suffer from rapid proteolytic degradation and high conformational entropy.

This guide evaluates 2-aminoindane-2-carboxylic acid (Aic) as a high-performance structural

constraint. Aic is a chimeric, non-proteinogenic amino acid that combines the helix-inducing

properties of

-dialkyl amino acids (like Aib) with the hydrophobic/aromatic properties of Phenylalanine. By
restricting backbone torsion angles (

), Aic "locks" peptides into bioactive conformations (typically helices or turns), significantly
extending serum half-life (

) and often enhancing receptor affinity compared to linear counterparts.

Mechanism of Action: The "Aic Effect"
To understand the stability difference, one must analyze the entropic and steric landscape of

the peptide backbone.

Linear Peptides: The Entropic Penalty
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Linear peptides exist as a dynamic ensemble of random coils in solution.

Proteolysis: The flexible backbone easily adopts the extended conformation required to fit

into the active sites of proteases (e.g., Trypsin, Chymotrypsin).

Binding: Upon binding to a target, the peptide must freeze into a specific conformation. This

results in a significant loss of entropy (

), which penalizes the overall free energy of binding (

).

Aic-Constrained Peptides: Pre-organization
Aic introduces a rigid indane ring fused to the

carbon. This creates a "geminal" disubstitution effect similar to Aib (aminoisobutyric acid) but
with greater steric bulk.

Steric Shield: The bulky indane ring sterically hinders the approach of proteolytic enzymes to

the adjacent amide bonds.

Conformational Lock: Aic severely restricts rotation around

and

angles, forcing the backbone into specific secondary structures—most commonly

-helices or

-helices. This "pre-organization" reduces the entropic penalty of binding and masks the
scissile bonds from proteases.

Visualizing the Mechanism
The following diagram illustrates how Aic prevents degradation compared to a linear peptide.
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Figure 1: Mechanistic comparison of proteolytic susceptibility. Linear peptides easily enter

protease active sites, whereas Aic constraints create steric and conformational barriers.

Comparative Performance Analysis
The following data contrasts standard linear peptides with their Aic-modified analogues,

drawing from arginine vasopressin (AVP) optimization studies and general conformational

analysis.

Table 1: Linear vs. Aic-Constrained Performance Metrics
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Feature
Linear Peptide
(Standard)

Aic-Constrained
Peptide

Performance Shift

Conformation
Random Coil

(Ensemble)

-Helix /

-Helix /

-Turn

Structural Rigidity

Serum Stability (

)
< 10 - 30 Minutes > 2 - 12 Hours 10x - 50x Increase

Protease

Susceptibility

High

(Trypsin/Chymotrypsin

accessible)

Low (Steric hindrance

at

)

Proteolytic Resistance

Receptor Affinity (

)

Moderate (High

entropic penalty)
High (Pre-organized)

Potency

Enhancement

Synthesis Difficulty Low (Standard SPPS)
High (Sterically

hindered coupling)
Synthesis Challenge

Case Study: Arginine Vasopressin (AVP) Analogues
A seminal application of Aic is in the modification of Vasopressin (AVP), a hormone with a very

short half-life (approx. 10-35 mins in humans).

Linear/Native AVP: Rapidly degraded by serum aminopeptidases.

Aic-Modified AVP ([Mpa1, Aic2, Val4, D-Arg8]VP): The substitution of Aic at position 2

(replacing Tyrosine or Phenylalanine) creates a highly potent V2 agonist. The Aic residue

locks the N-terminal tail, preventing enzymatic cleavage while maintaining the precise

geometry required for receptor activation [1].

Experimental Protocols
As a Senior Scientist, I recommend the following workflows. The synthesis of Aic peptides

requires modified protocols due to the steric hindrance of the indane ring.
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Synthesis Protocol (Fmoc-SPPS)
Challenge: Coupling to or from an Aic residue is difficult due to the bulky gem-dimethyl-like

effect of the indane ring. Standard HBTU/HOBt protocols often result in deletion sequences.

Recommended Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-

triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU with HOAt.

Step-by-Step Workflow:

Resin Swelling: 2-Chlorotrityl or Rink Amide resin (0.5 mmol/g loading). Swell in DMF for 30

min.

Standard Coupling: For non-Aic residues, use 4 eq. Amino Acid, 3.9 eq. HBTU, 8 eq. DIEA

for 45 mins.

Aic Coupling (Critical Step):

Reagents: 3 eq. Fmoc-Aic-OH, 3 eq. HATU, 3 eq. HOAt, 6 eq. DIEA.

Conditions: Double coupling is mandatory. Perform first coupling for 2 hours at RT.

Perform second coupling for 1 hour at 40°C (microwave assisted if available, max 50°C to

avoid racemization of neighbors).

Deprotection: 20% Piperidine in DMF with 0.1M HOBt (to suppress aspartimide formation if

Asp is present).

Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours. The indane ring is stable to TFA.

Serum Stability Assay
To validate the stability improvement, perform the following comparative assay.
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Preparation
Dissolve Peptide (1 mM) in PBS

Incubation
Mix 1:9 with Human Serum (37°C)

Sampling Points
0, 15, 30, 60, 120, 240, 1440 min

Quench
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Analysis
LC-MS (Quantify Parent Peak)
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Figure 2: Workflow for comparative serum stability profiling.

Data Analysis:

Plot the % Peptide Remaining (y-axis) vs. Time (x-axis).

Fit to a first-order decay equation:

.

Calculate half-life:
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.

Success Criteria: The Aic-peptide should demonstrate a

at least 5-fold higher than the linear control.

Conclusion
For researchers struggling with the rapid degradation of linear peptides, Aic (2-aminoindane-2-

carboxylic acid) offers a robust solution. Unlike macrocyclization, which requires complex

orthogonal protection schemes, Aic incorporation is a straightforward solid-phase modification

(albeit with enhanced coupling conditions).

Verdict: Use Aic when you need to induce a helical conformation or protect a specific

proteolytic site without altering the overall peptide topology (N-to-C connectivity). It is

particularly effective in designing potent, metabolically stable agonists for GPCRs.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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